Bienvenue dans la boutique en ligne BenchChem!

trans-6-Amino-cyclohex-3-enecarboxylic acid

Neurochemistry Enzyme Inhibition GABA Aminotransferase

Researchers developing SAR models for GABAergic targets must specify the (1S,6S)-trans isomer (CAS 189125-30-2). This compound acts as a competitive, reversible GABA-AT inhibitor (Ki 125 μM), enabling temporary, titratable GABA elevation for pharmacological challenge studies. Its distinct mechanism avoids the prolonged enzyme inactivation caused by the cis-isomer or vigabatrin. The unique dual activity as a lipoxygenase inhibitor positions it as a first-in-class probe for neuroinflammation-epilepsy cross-talk. Ensure your experiments are reproducible by sourcing the precise stereoisomer.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 189125-30-2
Cat. No. B063193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Amino-cyclohex-3-enecarboxylic acid
CAS189125-30-2
Synonyms3-Cyclohexene-1-carboxylicacid,6-amino-,(1S,6S)-(9CI)
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)[O-])[NH3+]
InChIInChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1
InChIKeyCQINMZNDBYQHKR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supplier Intelligence for trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS 189125-30-2): A Conformationally Restricted Building Block for Neuroscience and Inflammation Research


trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS 189125-30-2), also known as (1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid, is a conformationally constrained cyclic β-amino acid . As a conformationally rigid analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound serves as a critical tool for probing the structural requirements of GABAergic targets, including the GABA aminotransferase (GABA-AT) enzyme and GABA receptors [1]. It is also described as a potent lipoxygenase inhibitor, demonstrating a distinct, dual-target pharmacological profile [2].

The Risk of Substituting trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS 189125-30-2) with In-Class Isomers


Conformationally restricted cyclic amino acids like trans-6-Amino-cyclohex-3-enecarboxylic acid and its isomers cannot be considered interchangeable. A landmark study that directly compared all key regio- and stereoisomers demonstrated that subtle changes in molecular configuration lead to a complete mechanistic switch at the pharmacological target [1]. The target compound acts as a competitive, reversible inhibitor, while its cis counterpart functions as a time- and concentration-dependent irreversible inactivator [1]. This critical difference means that substituting one compound for another can change a predictable, equilibrium-based blockade into a permanent enzyme inactivation, leading to fundamentally different in vitro and in vivo experimental outcomes.

Head-to-Head Biological Differentiation: Quantitative Evidence for Selecting trans-6-Amino-cyclohex-3-enecarboxylic acid


Mechanistic Switch: Reversible Inhibition vs. Irreversible Inactivation of GABA-AT

A direct head-to-head study of cyclohexene GABA analogs revealed a fundamental mechanistic difference between stereoisomers. The target compound, trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6 in the study), acts as a competitive reversible inhibitor of GABA-AT with a Ki of 125 μM [1]. In stark contrast, its cis-isomer, cis-2-aminocyclohex-3-ene-1-carboxylic acid (5), is a time- and concentration-dependent irreversible inactivator, characterized by kinetic constants kinact = 0.03 min⁻¹, KI = 13.0 mM, and a kinact/KI ratio of 0.0024 min⁻¹·mM⁻¹ [1]. This demonstrates that the selection of the trans configuration is mandatory for a reversible pharmacological interaction, as opposed to the permanent enzyme modification caused by the cis form.

Neurochemistry Enzyme Inhibition GABA Aminotransferase

Regioisomeric Potency Differentiation in GABA-AT Inhibition

The position of the amino group on the cyclohexene ring, in addition to stereochemistry, significantly modulates GABA-AT affinity. The target compound (6), with the amino group at the 2-position, exhibits a Ki of 125 μM [1]. Its trans regioisomer, trans-3-aminocyclohex-4-ene-1-carboxylic acid (4), where the amino and carboxyl groups are positioned differently, shows a distinct, stronger competitive inhibition with a Ki of 100 μM [1]. The target compound thus demonstrates a 20% weaker affinity compared to this specific regioisomer.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Reversible vs. Irreversible Pharmacology Compared to the Clinical Drug Vigabatrin

The mechanism-based inactivator vigabatrin, a successful antiepileptic drug, acts on GABA-AT with a potent kinact/KI of 0.28 min⁻¹·mM⁻¹ and a KI of 0.85 mM [1]. The target compound's competitive reversible inhibition (Ki = 125 μM) presents a completely different pharmacological intervention. It does not lead to prolonged enzyme suppression but instead offers a dynamic, equilibrium-based control of GABA catabolism.

Drug Discovery Pharmacology Antiepileptic Agents

Multi-Target Biochemical Differentiator: Potent Lipoxygenase Inhibition

Unlike simple GABA analogs, the target compound is also described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while exhibiting lesser inhibition of cyclooxygenase [1]. This dual-mode biochemical activity (GABAergic plus lipoxygenase inhibition) is not shared by its closest GABA-AT-focused analogs like trans-3-aminocyclohex-4-ene-1-carboxylic acid (4) or the clinical comparator vigabatrin.

Inflammation Lipid Biochemistry Multi-target Pharmacology

Enantiopure (1S,6S) Stereochemistry as a Critical Quality Attribute

The commercial product specification for CAS 189125-30-2 defines the compound as the single enantiomer (1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid . This is distinct from the racemic mixture or other enantiomeric pairs (e.g., (1R,6R)-, CAS 97945-19-2). Given the direct evidence that cis and trans diastereomers exhibit completely different mechanisms of action, the procurement of a defined enantiopure batch is not trivial; it is essential for experimental reproducibility and for obtaining meaningful structure-activity relationship data.

Stereochemistry Structural Biology Chiral Resolution

Proven Application Scenarios Enabled by the Specific Properties of trans-6-Amino-cyclohex-3-enecarboxylic acid


Probing the Reversible GABAergic Modulation in Epilepsy and Addiction Models

The compound's defined Ki of 125 μM as a competitive, reversible GABA-AT inhibitor [1] makes it an ideal tool for pharmacological challenge studies where temporary, titratable elevation of GABA levels is required. Unlike the irreversible inactivator vigabatrin, its effects are not dependent on enzyme turnover, allowing researchers to study the dynamics of neurotransmitter catabolism without causing prolonged target depletion.

Deciphering Structural Determinants of GABA-AT Inactivation vs. Inhibition

Because its cis isomer is an irreversible inactivator [1], procuring the target compound is critical for scientists building structure-activity relationship (SAR) models of GABA-AT. Side-by-side testing with the cis compound allows for the direct dissection of molecular features that control the switch between reversible equilibrium binding and enzyme inactivation at the active site of a clinically-validated drug target.

Investigating Neuroinflammatory Pathways via Dual GABA-AT / Lipoxygenase Inhibition

The compound's unique, reported dual activity as a GABA-AT inhibitor and a potent lipoxygenase inhibitor [1] positions it as a first-in-class chemical probe for research at the intersection of neurotransmission and neuroinflammation. This specific profile allows a single molecule to be used to test the therapeutic hypothesis that simultaneously reducing excitotoxicity and arachidonic acid-derived inflammatory mediators is beneficial in disorders like post-traumatic epilepsy.

Quote Request

Request a Quote for trans-6-Amino-cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.